"2-(4-Isopropoxyphenyl)acetic acid" CAS number and properties
"2-(4-Isopropoxyphenyl)acetic acid" CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-(4-Isopropoxyphenyl)acetic acid, structured for research and development professionals.
CAS Number: 55784-07-1
Molecular Formula:
Executive Summary
2-(4-Isopropoxyphenyl)acetic acid is a specialized phenylacetic acid derivative characterized by a para-substituted isopropyl ether group.[3] It serves as a critical scaffold in medicinal chemistry, most notably as a precursor in the synthesis of benzimidazole-based opioid receptor agonists (e.g., Isotonitazene) and in dermatological research for anti-glycation agents.[3] Its structural rigidity and lipophilicity (LogP
Physicochemical Profile
The following data represents the standard physicochemical baseline for high-purity research-grade material.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic potential in fine powder form |
| Melting Point | 57 – 61 °C | Sharp transition indicates high purity [1] |
| Boiling Point | ~315 °C (Predicted) | Decomposes at elevated temperatures |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM, DMSO | Sparingly soluble in water (< 0.5 mg/mL) |
| pKa | ~4.30 (Carboxylic acid) | Consistent with phenylacetic acid derivatives |
| LogP | 2.48 – 2.60 | Moderate lipophilicity |
Synthetic Methodologies
Two primary routes are established for the synthesis of 2-(4-Isopropoxyphenyl)acetic acid. The choice of pathway depends on starting material availability and regulatory considerations regarding nitrile precursors.[3]
Protocol A: O-Alkylation of 4-Hydroxyphenylacetic Acid (Preferred)
This route utilizes the Williamson ether synthesis principle, favored for its operational simplicity and high yield.[3]
Reagents: 4-Hydroxyphenylacetic acid, Isopropyl bromide (2-Bromopropane), Potassium Carbonate (
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 eq of 4-hydroxyphenylacetic acid in anhydrous DMF (Concentration ~0.5 M).
-
Deprotonation: Add 3.3 eq of powdered
. Stir at ambient temperature for 30 minutes to form the phenoxide anion. -
Alkylation: Dropwise add 4.6 eq of isopropyl bromide. The excess alkyl halide drives the reaction to completion and compensates for volatility.[3]
-
Reflux: Heat the mixture to mild reflux (or 60–80 °C) for 12–29 hours under an inert atmosphere (Argon/Nitrogen).
-
Workup: Cool to room temperature. Dilute with water to dissolve inorganic salts.[3] Acidify to pH 2–3 with dilute HCl to precipitate the free acid.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Protocol B: Hydrolysis of 4-Isopropoxybenzyl Cyanide
This route is historically significant in the synthesis of nitazene opioids, where the nitrile is often converted to an imidate or hydrolyzed directly to the acid.[3]
Reagents: 4-Isopropoxybenzyl cyanide, NaOH (aq), Ethanol.[3]
Mechanism:
The nitrile group (
Workflow:
-
Reflux 4-isopropoxybenzyl cyanide in 20% NaOH/EtOH solution for 6–12 hours.
-
Evaporate ethanol.[3]
-
Acidify the aqueous residue to precipitate 2-(4-Isopropoxyphenyl)acetic acid.[3]
Synthesis Logic Diagram
Figure 1: Dual synthetic pathways for CAS 55784-07-1 showing the alkylation and hydrolysis routes.
Analytical Characterization
Validating the identity of the synthesized compound is critical.[3] The following spectroscopic signatures are diagnostic for 2-(4-Isopropoxyphenyl)acetic acid [1].
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.00 | AB Quartet ( | 4H | Aromatic | Para-substitution pattern (AA'BB' system) |
| 4.52 | Septet ( | 1H | Methine proton of the isopropyl group | |
| 3.58 | Singlet | 2H | Benzylic methylene protons | |
| 1.32 | Doublet ( | 6H | Methyl protons of the isopropyl group |
Interpretation:
-
The AB quartet at 7.00 ppm confirms the 1,4-disubstitution on the benzene ring.[3]
-
The septet at 4.52 ppm and doublet at 1.32 ppm are the definitive fingerprint of the isopropoxy moiety.[3]
-
The singlet at 3.58 ppm confirms the intact acetic acid side chain.[3]
Applications in Drug Development[3]
A. Opioid Receptor Modulators (Nitazene Class)
2-(4-Isopropoxyphenyl)acetic acid is the direct precursor to the 5-nitro-2-(4-isopropoxybenzyl)benzimidazole scaffold, known as Isotonitazene [2].[3]
-
Mechanism: The acid is converted to an imidate ester, which undergoes condensation with 4-nitro-1,2-phenylenediamine.[3]
-
Relevance: Researchers studying Structure-Activity Relationships (SAR) of mu-opioid receptor agonists utilize this acid to modulate the lipophilicity of the "tail" region of the ligand, affecting blood-brain barrier (BBB) penetration and potency.[3]
B. Dermatological Therapeutics
In cosmetic and dermatological research, derivatives of this acid (specifically
-
Utility: Inhibition of Advanced Glycation End-products (AGEs) formation, which contributes to skin aging and diabetic complications.[3]
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]
-
Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas to prevent oxidative degradation of the ether linkage over long periods.
-
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
-
L'Oreal. (2003).[3] Process for the preparation of alpha-(phenyl)cinnamic acids and/or derivatives thereof and their use in a cosmetic composition. (Patent No.[1][3] WO2003024911A1).[3] Google Patents. 3]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole (isotonitazene).[3] Europa.eu.[3] [Link]3]
Sources
- 1. 1270372-06-9,1-(3-bromo-5-fluorophenyl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 23982-98-1,2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1797120-44-5,1H-imidazol-2-yl(pyridin-2-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. FR2829760A1 - PROCESS FOR THE PREPARATION OF ALPHA- (PHENYL) CINNAMIC ACIDS AND / OR DERIVATIVES THEREOF AND THEIR USE IN A COSMETIC COMPOSITION - Google Patents [patents.google.com]
